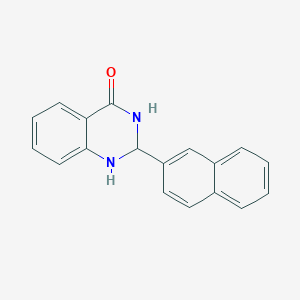
2-(Naphthalen-2-yl)-1,2-dihydroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused ring structure, which includes a quinazolinone core and a naphthyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with 2-naphthaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted naphthyl derivatives with different functional groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives:
1,2-Dihydro-2-phenyl-4(3H)-quinazolinone: Similar structure but with a phenyl group instead of a naphthyl group. It may exhibit different biological activities.
2-Methyl-4(3H)-quinazolinone: Lacks the naphthyl group, leading to different chemical properties and reactivity.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone lies in its naphthyl group, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
分子式 |
C18H14N2O |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
2-naphthalen-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N2O/c21-18-15-7-3-4-8-16(15)19-17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,19H,(H,20,21) |
InChIキー |
FPWOVEKUXZJCTE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
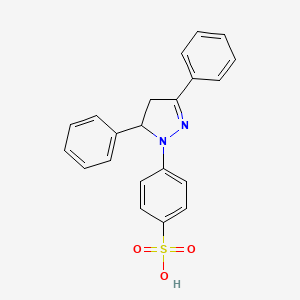
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
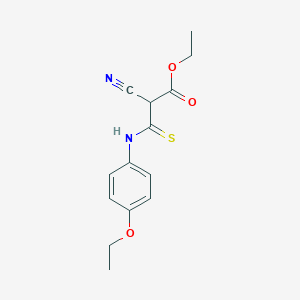
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)
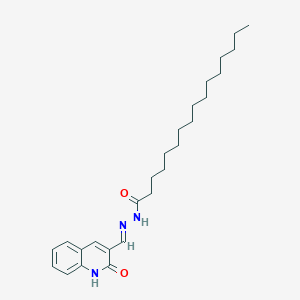

![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)

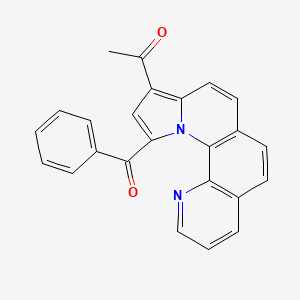
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
